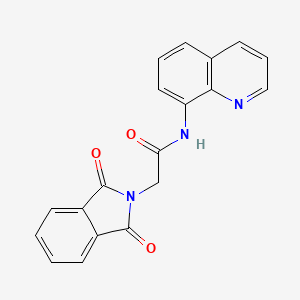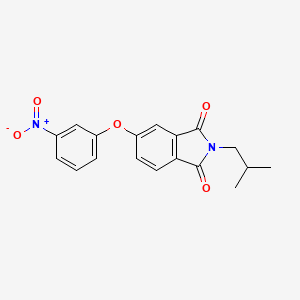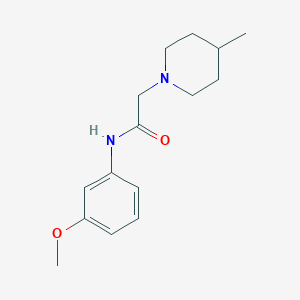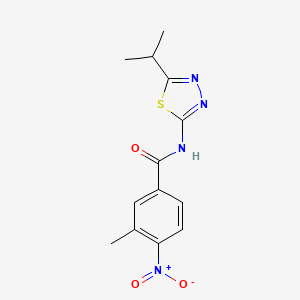
N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide
Descripción general
Descripción
N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as 3-FAA, is a synthetic compound that belongs to the class of acrylamides. It is a white to off-white crystalline powder that is soluble in organic solvents. 3-FAA has received significant attention from the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Acrylamide in Environmental and Health Studies
Acrylamide, a precursor to N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide, is extensively studied for its environmental and health impacts. It's a highly water-soluble vinyl monomer that forms polymers used commercially. Its environmental fate includes high mobility in soil, biodegradability, and non-absorption by sediments. Acrylamide's major metabolite, N-acetyl-S-(3-amino-3-oxypropyl)-cysteine, is excreted predominantly in the urine. The research focuses on developmental, reproductive effects, genotoxicity, and carcinogenicity of acrylamide (Smith & Oehme, 1991).
Biochemical Applications
N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide's biochemical applications can be inferred from studies on acrylamide, which is used in protein studies. Acrylamide serves as a quencher of tryptophanyl fluorescence, aiding in sensing the exposure of this residue in proteins. This property is significant in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Metabolism and Toxicological Research
Research on acrylamide metabolism in humans is also relevant, indicating that it's metabolized with a linear dose response for its hemoglobin adducts. Dermal administration results in lower metabolite levels than oral administration, underscoring the importance of the exposure route (Fennell et al., 2005).
Industrial Applications
Acrylamide derivatives have been studied for their use as corrosion inhibitors. For example, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been effective in this role, indicating potential applications for N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide in similar industrial settings (Abu-Rayyan et al., 2022).
Pharmaceutical Research
In pharmaceutical research, N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide-related compounds have been investigated for their antimicrobial properties. For instance, compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have been synthesized and tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of acrylamide are used in techniques like fluorography for detecting radioactivity in gels, which could be a potential application area for N-(3-acetylphenyl)-3-(4-fluorophenyl)acrylamide (Skinner & Griswold, 1983).
Propiedades
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-12(20)14-3-2-4-16(11-14)19-17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWIUDDOHJFDIG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)



![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)


![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
